Hydrazide-PEG4-Desthiobiotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

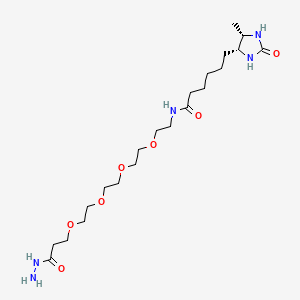

Structure

2D Structure

Properties

Molecular Formula |

C21H41N5O7 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

InChI |

InChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1 |

InChI Key |

MPMSVTBRHKKFEJ-ZWKOTPCHSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hydrazide-PEG4-Desthiobiotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydrazide-PEG4-Desthiobiotin, a versatile bioconjugation reagent. It details its chemical structure and physicochemical properties, explores its reactivity and binding characteristics, and provides detailed protocols for its application in labeling and purification of biomolecules.

Core Concepts: Architectural and Functional Design

This compound is a heterobifunctional crosslinker meticulously designed for the targeted modification and reversible capture of biomolecules. Its architecture integrates three key functional components: a hydrazide reactive group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin affinity tag. This unique combination offers significant advantages in bioconjugation, particularly for applications in proteomics, cell biology, and drug development.

The hydrazide group provides a specific handle for covalently modifying biomolecules containing carbonyl groups (aldehydes and ketones).[1] This is especially useful for the targeted labeling of glycoproteins, where the carbohydrate moieties can be readily oxidized to generate aldehydes.[1][2] The reaction between the hydrazide and a carbonyl forms a stable hydrazone bond.[1][2]

The tetraethylene glycol (PEG4) spacer arm imparts favorable physicochemical properties to the reagent and the resulting conjugate.[2] Its hydrophilic nature enhances the solubility of both the reagent and the labeled biomolecule in aqueous buffers.[1] The flexibility of the PEG spacer can also minimize steric hindrance, potentially improving the accessibility of the desthiobiotin tag for binding to streptavidin.[1] Furthermore, the PEG moiety is known to be biocompatible and can reduce the aggregation of labeled proteins.[1][2]

Desthiobiotin, a sulfur-free analog of biotin (B1667282), serves as a reversible affinity tag.[1] While the interaction between biotin and streptavidin is one of the strongest non-covalent bonds known and is essentially irreversible under physiological conditions, the binding of desthiobiotin to streptavidin is significantly weaker.[2][3][4][5] This crucial difference allows for the gentle and specific elution of desthiobiotin-tagged molecules from streptavidin supports using a solution of free biotin.[2][3][4] This mild elution preserves the integrity of sensitive protein complexes, making it ideal for pull-down assays and the purification of interacting partners.[1][2]

Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₁H₄₁N₅O₇ | [6][][8] |

| Molecular Weight | 475.58 g/mol | [2][][8] |

| Appearance | Colorless to off-white oil or transparent liquid | [][8] |

| Spacer Arm Length | 31.22 Å | [2][9] |

| Net Mass Addition | 457.26 Da | [2][9] |

Table 2: Solubility and Storage

| Solvent | Solubility | References |

| DMSO | Soluble, ≥ 100 mg/mL (210.27 mM) | [2][8] |

| DMF | Soluble | [2] |

| Methanol | ≥ 125 mg/mL (262.84 mM) | [8] |

| Aqueous Buffers | Soluble | [2] |

| Storage Conditions | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [8] |

Chemical Reactivity and Binding Affinity

The utility of this compound stems from the specific reactivity of its hydrazide group and the reversible binding of its desthiobiotin tag.

Hydrazide-Carbonyl Chemistry

The primary reaction mechanism involves the nucleophilic attack of the hydrazide on an aldehyde or ketone to form a hydrazone bond. This reaction is most efficient under mild acidic conditions (pH 4.5-5.5).[10]

Desthiobiotin-Streptavidin Interaction

The desthiobiotin moiety exhibits a lower binding affinity for streptavidin compared to biotin, which is the cornerstone of its utility in reversible affinity capture.

Table 3: Comparison of Biotin and Desthiobiotin Binding to Streptavidin

| Ligand | Dissociation Constant (Kd) | Elution Conditions | References |

| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions | [5] |

| Desthiobiotin | ~10⁻¹¹ M | Mild, competitive elution with free biotin | [2][5] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Labeling of Glycoproteins (e.g., Antibodies)

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate chains to generate aldehydes, followed by reaction with this compound.

Materials:

-

Glycoprotein (B1211001) (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sodium meta-periodate (NaIO₄)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction tubes

Procedure:

-

Oxidation of Glycoprotein:

-

Prepare a 10-20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).

-

Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. For sensitive glycoproteins like antibodies, a final concentration of 1 mM is recommended to selectively oxidize sialic acid residues.

-

Incubate the reaction for 30 minutes at room temperature, protected from light.[2]

-

Remove excess sodium meta-periodate using a desalting column equilibrated with an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

-

Preparation of this compound Solution:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

-

Labeling Reaction:

-

Add the this compound solution to the oxidized glycoprotein solution. A molar excess of 10-50 fold of the reagent over the protein is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

-

-

Purification of Labeled Glycoprotein:

-

Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer.

-

Cell Surface Protein Labeling

This protocol enables the specific labeling of glycoproteins on the surface of intact cells.

Materials:

-

Cells in suspension (e.g., 1 x 10⁷ cells/mL) in a suitable buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Sodium meta-periodate (NaIO₄)

-

Quenching solution (e.g., 1 mM glycerol (B35011) in PBS)

-

Wash buffer (e.g., cold PBS)

Procedure:

-

Cell Preparation:

-

Wash cells twice with cold PBS to remove any contaminating proteins.

-

-

Oxidation of Cell Surface Glycoproteins:

-

Resuspend cells in cold PBS containing 1 mM sodium meta-periodate.

-

Incubate for 15-20 minutes on ice, protected from light.

-

Quench the reaction by adding an equal volume of quenching solution and incubate for 5 minutes on ice.

-

Wash the cells three times with cold PBS.

-

-

Labeling of Cell Surface Proteins:

-

Prepare a solution of this compound in PBS (final concentration 1-2 mM). A small amount of DMSO or DMF can be used for initial solubilization.

-

Resuspend the oxidized cells in the labeling solution.

-

Incubate for 30-60 minutes at 4°C with gentle rotation.

-

-

Washing:

-

Wash the cells three to four times with cold PBS to remove unreacted reagent. The labeled cells are now ready for downstream applications such as cell lysis and affinity purification.

-

Affinity Purification of Labeled Biomolecules

This protocol describes the capture and elution of desthiobiotin-labeled molecules using streptavidin-agarose resin.

Materials:

-

Desthiobiotin-labeled sample

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 10-50 mM d-Biotin in PBS)

Procedure:

-

Resin Preparation:

-

Wash the streptavidin-agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.

-

-

Binding:

-

Incubate the desthiobiotin-labeled sample with the washed streptavidin resin for 30-60 minutes at room temperature or 4°C with gentle mixing.

-

-

Washing:

-

Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound molecules.

-

-

Elution:

-

Add the Elution Buffer to the resin and incubate for 15-30 minutes at room temperature with gentle mixing.

-

Collect the eluate containing the purified, desthiobiotin-labeled molecule. Repeat the elution step for complete recovery.

-

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research areas:

-

Proteomics: Selective enrichment and identification of glycoproteins from complex biological samples.

-

Antibody-Drug Conjugation (ADC) Development: Site-specific conjugation of drugs to the carbohydrate moieties of antibodies, preserving the integrity of the antigen-binding sites.[11]

-

Cell Surface Biology: Identification and characterization of cell surface glycoproteins, which are crucial for cell signaling, adhesion, and as potential drug targets.[1]

-

Pull-Down Assays: Isolation and identification of binding partners to a desthiobiotin-labeled bait protein under mild elution conditions.

Conclusion

This compound is a powerful and versatile reagent for the targeted labeling and reversible purification of biomolecules. Its well-defined structure, combining a specific carbonyl-reactive group with a hydrophilic spacer and a gentle affinity tag, provides researchers with a robust tool for a wide range of applications in life sciences and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this technology in the laboratory.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 6. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. interchim.fr [interchim.fr]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

Unveiling the Molecular Machinery: A Technical Guide to Hydrazide-PEG4-Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Hydrazide-PEG4-Desthiobiotin, a versatile bioconjugation reagent. It provides a comprehensive overview of its chemical properties, reaction kinetics, and applications in biological research, with a focus on enabling researchers to effectively utilize this tool in their experimental workflows.

Core Mechanism of Action: Targeted Carbonyl Conjugation

This compound is a heterobifunctional molecule engineered for the specific labeling of biomolecules containing carbonyl groups (aldehydes and ketones). Its mechanism of action is centered around the highly efficient and specific reaction between its terminal hydrazide group and a carbonyl functional group on the target molecule. This reaction forms a stable hydrazone bond under mild acidic to neutral conditions (pH 4.5-7.5).[1][2][3]

A primary application of this reagent lies in the labeling of glycoproteins.[1][2][3][4] The carbohydrate moieties of glycoproteins can be selectively oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups on the sugar residues.[1][2][3] The hydrazide group of this compound then specifically targets these newly formed aldehydes, enabling site-specific labeling of the glycoprotein (B1211001) while minimizing modifications to the protein backbone that could impact its function.[1][2]

The molecule is composed of three key functional components:

-

Hydrazide Group (-NH-NH₂): This nucleophilic group is responsible for the specific reaction with aldehydes and ketones.

-

PEG4 Spacer (Polyethylene Glycol): A short, hydrophilic four-unit polyethylene (B3416737) glycol spacer enhances the solubility of the reagent in aqueous buffers and reduces aggregation of the labeled molecule.[1][2] The spacer arm also provides steric flexibility, improving the accessibility of the desthiobiotin moiety for binding to streptavidin.[1]

-

Desthiobiotin Moiety: A non-sulfur-containing analog of biotin, desthiobiotin binds to streptavidin with high affinity, though less tightly than biotin.[1][2][5] This reversible binding is a key advantage, allowing for the gentle elution of the labeled biomolecule and its binding partners from streptavidin-based affinity matrices using a solution of free biotin.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its interaction with streptavidin.

| Property | Value | Reference |

| Molecular Weight | 475.58 g/mol | [1][6][7][] |

| Spacer Arm Length | 31.2 Å | [1] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1][6] |

| Desthiobiotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹¹ M | [1][2] |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁵ M | [2][5] |

Experimental Protocols

General Protocol for Glycoprotein Labeling

This protocol outlines the fundamental steps for labeling glycoproteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Glycoprotein of interest (0.1-10 mg/mL in an amine-free buffer)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄) solution (10-20 mM in Oxidation Buffer, freshly prepared)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer

-

Desalting columns or dialysis cassettes for buffer exchange

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in Oxidation Buffer.

-

Add freshly prepared sodium periodate solution to a final concentration of 1-10 mM. For sialic acid residues, 1 mM is typically sufficient, while other sugar groups may require 5-10 mM.[1][2]

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light.[1]

-

Remove the excess sodium periodate by buffer exchange into Coupling Buffer using a desalting column or dialysis.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).

-

-

Labeling Reaction:

-

Add the this compound stock solution to the oxidized glycoprotein solution. A molar excess of 10-50X of the labeling reagent to the protein is a common starting point.[1]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Removal of Excess Reagent:

-

Remove non-reacted this compound by buffer exchange using a desalting column or dialysis.

-

Affinity Purification of Labeled Glycoproteins

Materials:

-

Labeled glycoprotein sample

-

Streptavidin-agarose resin or magnetic beads

-

Wash Buffer: PBS with 0.05% Tween-20

-

Elution Buffer: PBS containing 50 mM Biotin

Procedure:

-

Binding:

-

Incubate the labeled glycoprotein sample with streptavidin resin for 1-2 hours at room temperature with gentle mixing.

-

-

Washing:

-

Wash the resin several times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound desthiobiotinylated glycoprotein by incubating the resin with Elution Buffer for 15-30 minutes at room temperature. Repeat the elution step for complete recovery.

-

Visualizations

Caption: Core mechanism of this compound action.

Caption: Glycoprotein labeling and enrichment workflow.

Caption: Functional components of this compound.

References

Desthiobiotin vs. Biotin for Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The specific and high-affinity interaction between biotin (B1667282) and streptavidin has long been a cornerstone of protein labeling, detection, and purification. However, the quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions for the elution of biotinylated proteins, potentially compromising their structural integrity and biological activity. Desthiobiotin, a sulfur-free analog of biotin, has emerged as a compelling alternative, offering a reversible binding to streptavidin that allows for gentle elution under native conditions. This technical guide provides an in-depth comparison of desthiobiotin and biotin for protein labeling applications, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal system for their needs.

Core Principles: A Tale of Two Affinities

The fundamental difference between biotin and desthiobiotin lies in their binding affinity for streptavidin. Biotin exhibits one of the strongest known non-covalent interactions in nature, characterized by an extremely low dissociation constant (Kd).[1][2] This near-irreversible binding is advantageous for applications requiring a stable and robust connection.

In contrast, desthiobiotin, lacking the sulfur atom in its thiophene (B33073) ring, binds to streptavidin with significantly lower affinity.[3] This weaker, yet still highly specific, interaction is the key to its utility in applications where the recovery of the labeled protein in its native state is paramount. The desthiobiotin-streptavidin complex can be readily dissociated by competitive displacement with free biotin, allowing for gentle elution under physiological conditions.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of biotin and desthiobiotin with streptavidin, providing a clear comparison of their binding kinetics.

| Parameter | Biotin - Streptavidin | Desthiobiotin - Streptavidin | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | ~10⁻¹¹ M | [1][3][4] |

| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | Not widely reported, but implied to be slower than biotin | [6][7] |

| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | Significantly faster than biotin, allowing for competitive elution | [8] |

| Elution Conditions | Harsh denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5; boiling in SDS-PAGE sample buffer) | Mild, competitive elution with free biotin (e.g., 50 mM biotin in PBS) | [2][9][10][11] |

Chemical Structures

The structural difference between biotin and desthiobiotin is subtle yet profound in its impact on streptavidin binding.

Experimental Workflows and Protocols

This section provides detailed diagrams and protocols for the key experimental stages of protein labeling and purification using both desthiobiotin and biotin.

Protein Labeling Workflow

The initial labeling of the target protein with either desthiobiotin or biotin via an amine-reactive N-hydroxysuccinimide (NHS) ester follows a similar workflow.

Protocol: Amine-Reactive Protein Labeling with NHS-Ester

This protocol is applicable for both NHS-Desthiobiotin and NHS-Biotin.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

NHS-Desthiobiotin or NHS-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.

-

Reagent Preparation: Immediately before use, prepare a 20 mg/mL stock solution of NHS-Desthiobiotin or NHS-Biotin in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10-20 fold molar excess of the NHS-reagent stock solution to the protein solution. The optimal molar excess may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted labeling reagent and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

Affinity Purification and Elution Workflows

The key differences between desthiobiotin and biotin become apparent during the affinity purification and elution steps.

Desthiobiotin: Gentle, Competitive Elution

Protocol: Affinity Purification of Desthiobiotinylated Proteins

Materials:

-

Streptavidin-conjugated agarose (B213101) or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 50 mM Biotin in PBS, pH 7.4)

-

Desthiobiotin-labeled protein sample

Procedure:

-

Resin Equilibration: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage preservatives and to equilibrate the resin.

-

Binding: Add the desthiobiotin-labeled protein sample to the equilibrated streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle mixing to allow for binding.

-

Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer containing free biotin to the beads. Incubate for 10-15 minutes at room temperature with gentle mixing. The free biotin will competitively displace the desthiobiotin-labeled protein from the streptavidin.

-

Collection: Pellet the beads and collect the supernatant containing the purified, native protein. Repeat the elution step if necessary to maximize recovery.

Biotin: Harsh, Denaturing Elution

Protocol: Affinity Purification of Biotinylated Proteins

Materials:

-

Streptavidin-conjugated agarose or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Biotin-labeled protein sample

Procedure:

-

Resin Equilibration and Binding: Follow steps 1 and 2 as described in the desthiobiotin protocol.

-

Washing: Follow step 3 as described in the desthiobiotin protocol.

-

Elution:

-

Option A (Denaturing): Add a denaturing elution buffer such as 8 M Guanidine-HCl, pH 1.5. Incubate for 5-10 minutes at room temperature.

-

Option B (for SDS-PAGE): Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Collection and Neutralization:

-

For Option A, collect the supernatant and immediately neutralize the pH by adding a neutralization buffer to preserve some protein function if possible, followed by rapid buffer exchange.

-

For Option B, the eluate is ready for loading onto an SDS-PAGE gel.

-

Conclusion: Selecting the Right Tool for the Job

The choice between desthiobiotin and biotin for protein labeling is dictated by the specific requirements of the downstream application.

Choose Desthiobiotin when:

-

The recovery of the protein in its native, functional state is critical.

-

Mild elution conditions are required to preserve protein-protein interactions.

-

The experimental workflow involves the gentle release of the labeled protein for further analysis.

Choose Biotin when:

-

An extremely stable and essentially irreversible linkage is necessary.

-

The downstream application does not require the protein to be in its native conformation (e.g., Western blotting, on-bead assays).

-

The experimental goal is to immobilize a protein with very high stability.

By understanding the fundamental differences in their binding affinities and the corresponding experimental workflows, researchers can leverage the unique advantages of both desthiobiotin and biotin to achieve their scientific objectives with greater precision and success.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. howarthgroup.org [howarthgroup.org]

- 7. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

The Multifaceted Role of the PEG4 Spacer in Hydrazide-PEG4-Desthiobiotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the efficacy, stability, and overall success of complex biomolecular constructs. Hydrazide-PEG4-Desthiobiotin has emerged as a versatile and powerful tool, enabling the precise labeling and reversible capture of biomolecules. This technical guide provides an in-depth exploration of the core component of this reagent: the PEG4 spacer. We will delve into its critical functions, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design and application of this technology.

At its core, this compound is a heterobifunctional linker composed of three key moieties: a hydrazide group for covalent attachment to carbonyls, a desthiobiotin group for high-affinity, yet reversible, binding to streptavidin, and a central tetra-polyethylene glycol (PEG4) spacer. While the terminal functional groups provide the reactive and binding capabilities, the PEG4 spacer is far from a passive component. It plays a crucial role in modulating the overall properties of the bioconjugate, influencing its solubility, stability, and steric accessibility.

The Pivotal Functions of the PEG4 Spacer

The discrete and defined length of the PEG4 spacer imparts several advantageous properties to the this compound reagent and the resulting bioconjugates.

Enhanced Hydrophilicity and Solubility: A significant challenge in bioconjugation is the often-hydrophobic nature of therapeutic payloads or labeling agents, which can lead to aggregation and reduced bioavailability. The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the water solubility of the entire molecule, mitigating aggregation and improving its handling and performance in aqueous environments.[1][2]

Optimal Spacing and Reduced Steric Hindrance: The PEG4 spacer provides a flexible arm of approximately 31.22 Å, creating a crucial physical separation between the conjugated biomolecule and the desthiobiotin tag.[3] This spatial separation is vital for minimizing steric hindrance, ensuring that the biological activity of the target molecule is not compromised and that the desthiobiotin moiety remains readily accessible for binding to streptavidin.[4]

Improved Stability and Reduced Immunogenicity: The PEG component can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the target molecule, potentially reducing an adverse immune response.[5][6] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological systems.[5][7]

Quantitative Data

The following tables summarize key quantitative parameters related to the components of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 475.58 g/mol | [3] |

| Spacer Arm Length | 31.22 Å | [3] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [3] |

| Purity | >95% | [] |

| Interaction | Dissociation Constant (Kd) | Reference(s) |

| Biotin - Streptavidin | ~10⁻¹⁵ M | [9] |

| Desthiobiotin - Streptavidin | ~10⁻¹¹ M | [9] |

| Linkage Type | Stability Conditions | Reference(s) |

| Hydrazone Bond | Generally stable at neutral pH (~7.4). Hydrolysis is acid-catalyzed and increases in acidic environments (e.g., endosomes, lysosomes with pH 4.5-6.2). | [10] |

Experimental Protocols

Protocol 1: Labeling of Glycoproteins with this compound

This protocol details the site-specific labeling of glycoproteins by targeting their carbohydrate moieties.

Materials:

-

Purified Glycoprotein (B1211001) (e.g., antibody)

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Oxidation of Glycoprotein:

-

Prepare the glycoprotein at a concentration of 1-5 mg/mL in Reaction Buffer.

-

Prepare a fresh 20 mM solution of sodium meta-periodate in the Reaction Buffer.

-

Add the periodate (B1199274) solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use 1 mM periodate.[11]

-

Incubate the reaction for 30 minutes at room temperature, protected from light.[12]

-

Remove excess periodate using a desalting column equilibrated with Coupling Buffer.

-

-

Coupling with this compound:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12]

-

Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 15-fold molar excess of the labeling reagent.[12]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12][13]

-

-

Purification of Labeled Glycoprotein:

-

Remove unreacted this compound using a desalting column or dialysis against PBS, pH 7.4.

-

The desthiobiotinylated glycoprotein is now ready for use in downstream applications.

-

Protocol 2: Affinity Purification of Desthiobiotinylated Proteins

This protocol describes the capture and gentle elution of desthiobiotin-labeled proteins using streptavidin-coated magnetic beads.

Materials:

-

Desthiobiotinylated protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4

-

Elution Buffer: PBS with 2.5 mM d-biotin, pH 7.4[14]

-

Magnetic stand

Procedure:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin magnetic beads in the vial.

-

Transfer an appropriate volume of bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads twice with Binding/Wash Buffer.

-

-

Binding of Desthiobiotinylated Protein:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the desthiobiotinylated protein sample to the bead suspension.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Place the tube on the magnetic stand to pellet the beads and discard the supernatant containing unbound proteins.

-

Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Incubate for 10-30 minutes at room temperature with gentle agitation to displace the desthiobiotinylated protein from the streptavidin beads.

-

Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein. For more complete elution, this step can be repeated.

-

Mandatory Visualizations

Caption: Workflow for labeling glycoproteins with this compound.

Caption: Workflow for affinity purification of desthiobiotinylated proteins.

Caption: Role of the PEG4 spacer in PROTAC design and function.

Conclusion

The PEG4 spacer within the this compound molecule is a critical design element that significantly enhances the utility of this bioconjugation reagent. Its inherent hydrophilicity, defined length, and flexibility address key challenges in the development of bioconjugates, including solubility, stability, and steric hindrance. By providing a comprehensive overview of its functions, supported by quantitative data and detailed experimental protocols, this guide aims to facilitate the effective application of this compound in a wide range of research and drug development endeavors, from glycoprotein labeling to the construction of advanced therapeutics like PROTACs. The rational incorporation of such well-designed linkers is essential for the continued advancement of bioconjugation chemistry and its impact on medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. media.neliti.com [media.neliti.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to Hydrazide-PEG4-Desthiobiotin: Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of Hydrazide-PEG4-Desthiobiotin, a critical reagent for researchers, scientists, and drug development professionals. This document outlines the molecule's key characteristics, provides detailed experimental protocols for its use, and offers insights into its application in studying protein-protein interactions.

Introduction to this compound

This compound is a versatile bioconjugation reagent that enables the labeling and subsequent purification of biomolecules. It features a hydrazide group for reaction with carbonyls (aldehydes and ketones), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a desthiobiotin moiety for reversible binding to streptavidin. This combination of features makes it an invaluable tool in proteomics, drug discovery, and diagnostics. The PEG4 spacer, in particular, has been shown to decrease the aggregation of labeled antibodies when stored in solution[1].

Solubility Profile

The solubility of this compound is a critical factor for its effective use in various experimental settings. The presence of the hydrophilic PEG4 spacer generally imparts good aqueous solubility.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (210.27 mM) | [2] |

| Methanol | ≥ 125 mg/mL (262.84 mM) | [2] |

| Dimethylformamide (DMF) | Soluble | [1][3] |

| Aqueous Buffer | Soluble | [1][3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.26 mM) | [2] |

It is important to note that hygroscopic DMSO can significantly impact the solubility of the product, and using newly opened DMSO is recommended[2]. For aqueous applications, it is often advisable to first dissolve the reagent in an organic solvent like DMSO or DMF and then dilute it into the desired aqueous buffer[1].

Stability Profile

The stability of this compound and the resulting hydrazone linkage is crucial for the reliability and reproducibility of experiments.

Storage of Unconjugated Reagent:

-

Solid Form: Upon receipt, the reagent should be stored at 4°C[1]. Another source suggests storage at -20°C, protected from light[2].

-

In Solvent: Stock solutions prepared in high-quality anhydrous DMSO or DMF can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2]. Unused solutions in DMSO or DMF are reported to be stable at -20°C for up to 2 months when stored with a desiccant[3].

Stability of the Hydrazone Linkage:

The hydrazone bond formed between the hydrazide group of the reagent and a carbonyl group on the target molecule is known to be pH-sensitive.

-

At Neutral pH: The hydrazone linkage is generally stable at physiological pH (~7.4)[4][5]. This stability is essential for applications involving biological systems.

-

At Acidic pH: The hydrazone bond is susceptible to hydrolysis under acidic conditions (pH < 5.0)[4][5]. This property can be exploited for the controlled release of the labeled molecule. Studies on similar hydrazone-based conjugates have shown significant cleavage of the bond after incubation at pH 5.0 for as little as 30-60 minutes[6]. The rate of hydrolysis increases as the pH decreases[7].

-

Temperature Effects: Elevated temperatures can accelerate the hydrolytic degradation of the hydrazone bond[7].

Experimental Protocols

Protocol for Determining Aqueous Solubility (Equilibrium Solubility Method)

This protocol provides a standardized method for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Deionized water or buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After incubation, visually inspect the sample to confirm the presence of undissolved solid.

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the original concentration in the supernatant to determine the aqueous solubility.

Protocol for Assessing Stability in Aqueous Buffers

This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values and temperatures.

Materials:

-

This compound

-

A series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 7.4, 9.0)

-

Thermostatic incubator or water bath

-

HPLC system with a UV-Vis or Mass Spectrometry (MS) detector

-

Quenching solution (if necessary, e.g., a solution to neutralize the pH)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

-

Incubate the samples at a constant temperature (e.g., 25°C, 37°C, or 50°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

If necessary, quench the degradation by adding a suitable quenching solution.

-

Analyze the samples by HPLC to quantify the amount of intact this compound remaining.

-

Plot the concentration of the intact compound against time for each condition to determine the degradation kinetics.

Application in Studying Protein-Protein Interactions: A Pull-Down Assay Workflow

This compound is frequently used to create desthiobiotinylated "bait" proteins for pull-down assays to identify and study "prey" protein interactors[8][9][10][11]. The reversible nature of the desthiobiotin-streptavidin interaction allows for the gentle elution of captured protein complexes, which is a significant advantage over the strong biotin-streptavidin bond[1].

Below is a diagram illustrating the workflow of a pull-down assay to identify interacting partners of a glycoprotein (B1211001) of interest, such as a G-protein coupled receptor (GPCR).

Caption: Workflow for a pull-down assay using a desthiobiotinylated glycoprotein to identify interacting proteins.

Signaling Pathway Investigation Example: GPCR-G Protein Interaction

Desthiobiotinylated ligands can be synthesized to study the direct interaction between a GPCR and its cognate G protein upon ligand binding. This allows for the isolation of the activated receptor-G protein complex.

Caption: Investigating GPCR-G protein interaction using a desthiobiotinylated ligand and pull-down assay.

Conclusion

This compound is a powerful and versatile tool for the selective labeling and purification of biomolecules. A thorough understanding of its solubility and stability is paramount for designing and executing successful experiments. This guide provides the necessary data and protocols to enable researchers to effectively utilize this reagent in their studies of complex biological systems.

Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific applications.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. bioclone.net [bioclone.net]

Desthiobiotin in Pull-Down Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of desthiobiotin in pull-down assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this technology for protein-protein interaction studies, target identification, and the purification of biomolecular complexes under mild conditions.

Introduction: The Advantage of Reversible Binding

The streptavidin-biotin interaction is a cornerstone of many biological assays due to its exceptionally high affinity (Kd ≈ 10⁻¹⁵ M).[1] However, this near-irreversible bond necessitates harsh, denaturing conditions for the elution of biotinylated molecules, which can compromise the integrity and function of the purified proteins and their interacting partners. Desthiobiotin, a sulfur-free analog of biotin (B1667282), offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M), allowing for gentle and efficient elution under native conditions through competitive displacement with free biotin.[1][2][3] This key feature makes desthiobiotin an ideal tool for applications requiring the recovery of intact and functional protein complexes.[4][5]

Core Principles: A Quantitative Comparison

The fundamental difference in the utility of desthiobiotin versus biotin in pull-down assays lies in their binding kinetics with streptavidin. The following table summarizes the key quantitative parameters that govern these interactions.

| Parameter | Desthiobiotin | Biotin | Reference(s) |

| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1][2][3] |

| Binding to Streptavidin | Reversible | Essentially Irreversible | |

| Elution Conditions | Mild, competitive elution with free biotin (e.g., 4mM Biotin in PBS) | Harsh, denaturing conditions (e.g., low pH, high salt, boiling in SDS-PAGE buffer) | [4][6] |

| Preservation of Protein Complexes | High | Low | |

| Co-purification of Endogenous Biotinylated Molecules | Minimized | Potential for interference | [2][5] |

Experimental Workflow: A Visual Guide

The workflow for a typical desthiobiotin pull-down assay is a multi-step process designed to isolate a protein of interest ("bait") and its interacting partners ("prey") from a complex mixture such as a cell lysate. The process leverages the reversible binding of desthiobiotin to immobilized streptavidin.

Caption: Workflow of a desthiobiotin pull-down assay.

The principle of competitive elution is central to the advantages of the desthiobiotin system. The significantly higher affinity of biotin for streptavidin allows it to effectively displace the desthiobiotinylated bait protein and its bound partners from the streptavidin resin.

Caption: Competitive elution in desthiobiotin pull-downs.

Detailed Experimental Protocols

The following protocols provide a general framework for performing a desthiobiotin-based pull-down assay. Optimization of specific parameters, such as protein concentration and incubation times, may be necessary for different experimental systems.

Labeling of Bait Protein with NHS-Desthiobiotin

This protocol is suitable for labeling proteins with primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

EZ-Link™ NHS-Desthiobiotin or Sulfo-NHS-LC-Desthiobiotin[4][6]

-

Anhydrous DMSO or DMF

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)[6]

Procedure:

-

Prepare the Desthiobiotin Reagent: Immediately before use, dissolve the NHS-desthiobiotin in DMSO or DMF to a final concentration of 10 mM.[4]

-

Labeling Reaction: Add a 15-fold molar excess of the desthiobiotin reagent to the protein solution.[7] The optimal molar ratio may range from 5X to 25X and should be optimized for the specific protein.[7]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]

-

Removal of Excess Desthiobiotin: Remove non-reacted desthiobiotin using a desalting column according to the manufacturer's instructions.[6]

Pull-Down of Interacting Proteins

Materials:

-

Desthiobiotinylated bait protein

-

Cell lysate containing potential prey proteins

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)[8]

-

Biotin Elution Buffer (e.g., 4 mM Biotin, 20 mM Tris, 50 mM NaCl, pH 7.4)[4][6]

Procedure:

-

Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer to remove any preservatives.[8]

-

Immobilization of Bait Protein: Add the desthiobiotinylated bait protein to the washed beads and incubate for 10-30 minutes at room temperature with gentle mixing to allow for binding.[6][7]

-

Washing: Pellet the beads and wash three times with Binding/Wash Buffer to remove unbound bait protein.[6][7]

-

Binding of Prey Proteins: Add the cell lysate to the beads with the immobilized bait protein and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

Washing: Pellet the beads and wash three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Biotin Elution Buffer to the beads and incubate for 10 minutes at 37°C with gentle mixing.[6][7] Pellet the beads and collect the supernatant containing the eluted bait-prey complexes. Repeat the elution step for complete recovery.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

RNA-Protein Pull-Down Assay

This protocol is adapted for the study of RNA-protein interactions using a 3'-desthiobiotinylated RNA probe.[9]

Materials:

-

3'-desthiobiotinylated RNA probe

-

Cytoplasmic protein extract

-

Streptavidin-coated magnetic beads

-

RNA Capture Buffer

-

Protein-RNA Binding Buffer

-

Wash Buffer

-

Elution Buffer (containing free biotin)

Procedure:

-

RNA Probe Preparation: Synthesize or purchase an RNA probe with a 3'-desthiobiotin label.

-

Bead Preparation and RNA Immobilization: Wash streptavidin magnetic beads with RNA Capture Buffer. Incubate the beads with the desthiobiotinylated RNA probe for 30 minutes at room temperature to allow for immobilization.[9]

-

Binding of RNA-Binding Proteins: Wash the RNA-coated beads and then incubate with the cytoplasmic protein extract in Protein-RNA Binding Buffer.

-

Washing: Pellet the beads and wash multiple times with Wash Buffer to remove non-specific protein binders.[9]

-

Elution: Elute the RNA-protein complexes by incubating the beads in Elution Buffer containing free biotin at 37°C.[9]

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known or suspected RNA-binding proteins.

Applications in Research and Drug Development

The gentle elution conditions afforded by desthiobiotin make it a valuable tool in various research and development areas:

-

Protein-Protein Interaction Studies: Identification and validation of novel protein interaction partners.[5]

-

Target Identification: Isolation of cellular targets of small molecule drugs that have been derivatized with desthiobiotin.

-

Enrichment of Specific Biomolecules: Purification of native protein complexes, including metalloproteins, without disrupting their structure or function.[3]

-

RNA-Protein and DNA-Protein Interaction Analysis: Capturing and identifying proteins that bind to specific nucleic acid sequences.[9][10]

Conclusion

Desthiobiotin-based pull-down assays provide a powerful and versatile platform for the study of biomolecular interactions. The ability to gently elute captured proteins and their complexes in a functional state overcomes a major limitation of the traditional streptavidin-biotin system. This makes desthiobiotin an indispensable tool for researchers and drug development professionals seeking to unravel complex biological networks and identify novel therapeutic targets.

References

- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 2. interchim.fr [interchim.fr]

- 3. Pull-down of metalloproteins in their native states using desthiobiotin-based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. apexbt.com [apexbt.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]

Hydrazide-PEG4-Desthiobiotin as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of Hydrazide-PEG4-Desthiobiotin as a versatile linker for PROTAC synthesis and evaluation.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal hydrazide group and a desthiobiotin moiety. The PEG4 spacer enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex between the target protein and an E3 ligase. The hydrazide functional group allows for the facile synthesis of PROTACs through the formation of a hydrazone linkage with an aldehyde-containing binding moiety. The desthiobiotin tag can be utilized for purification or detection purposes.

Core Principles of this compound in PROTAC Design

The strategic incorporation of the this compound linker in PROTAC design leverages several key principles to enhance the overall performance of the degrader molecule.

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG4 chain improves the aqueous solubility of often lipophilic PROTAC molecules, which can be a significant challenge in drug development. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG4 linker are crucial for enabling the proper orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity.

-

Facile Synthesis via Hydrazone Ligation: The terminal hydrazide group provides a convenient handle for the synthesis of PROTACs. It can react with an aldehyde-functionalized warhead or E3 ligase ligand to form a stable hydrazone bond. This ligation strategy is often high-yielding and can be performed under mild conditions.

-

Desthiobiotin for Affinity Purification and Detection: The desthiobiotin moiety serves as a valuable tool for experimental workflows. It can be used for the affinity purification of the PROTAC molecule or for its detection in various assays.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

While specific data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, the impact of PEG linker length on PROTAC efficacy is a well-studied area. The following tables summarize representative data from studies on PROTACs targeting various proteins with different PEG linker lengths. This data illustrates the critical importance of optimizing linker length for achieving potent protein degradation.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | VHL | PEG3 | 50 | >90 | HeLa |

| BRD4 | VHL | PEG4 | 25 | >95 | HeLa |

| BRD4 | VHL | PEG5 | 40 | >90 | HeLa |

| BTK | Cereblon | PEG3 | 15 | >90 | MOLM-14 |

| BTK | Cereblon | PEG4 | 8 | >95 | MOLM-14 |

| BTK | Cereblon | PEG5 | 20 | >90 | MOLM-14 |

Table 1: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths. This table presents hypothetical yet representative data illustrating the trend that a PEG4 linker often provides a favorable balance for potent degradation, though the optimal length is target-dependent.

| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker |

| Molecular Weight | Lower | Moderate | Higher |

| Solubility | Low | Moderate | High |

| Cell Permeability | Moderate-High | Moderate | Moderate-Low |

| Metabolic Stability | High | Moderate | Moderate-Low |

Table 2: General Physicochemical Properties of PROTACs with Different Linker Types. This table provides a qualitative comparison of how different linker compositions can influence key drug-like properties.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Hydrazone Ligation

This protocol outlines a general two-step strategy for the synthesis of a PROTAC using this compound. This involves the initial synthesis of an aldehyde-functionalized warhead (targeting the POI) followed by its conjugation to the hydrazide linker.

Step 1: Synthesis of Aldehyde-Functionalized Warhead

-

Selection of Warhead: Choose a suitable ligand for the protein of interest that has a functional group amenable to modification, such as a phenol, amine, or halide.

-

Introduction of an Aldehyde Moiety: A common method is to react a phenolic hydroxyl group on the warhead with an appropriate aldehyde-containing reagent, such as 4-(bromomethyl)benzaldehyde, in the presence of a base like potassium carbonate in a solvent like DMF.

-

Purification: Purify the resulting aldehyde-functionalized warhead using flash column chromatography.

Step 2: Hydrazone Ligation

-

Reaction Setup: Dissolve the aldehyde-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as a mixture of methanol (B129727) and DMSO.

-

Catalysis (Optional but Recommended): Add a catalytic amount of aniline (B41778) (e.g., 10 mol%) to accelerate the hydrazone formation.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the final PROTAC product by preparative HPLC to obtain the desired compound.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound dissolved in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes how to use SPR to measure the binding kinetics and affinity of the ternary complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified target protein (POI)

-

Purified E3 ligase complex

-

PROTAC molecule

-

SPR running buffer

Methodology:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

In a separate experiment, inject a series of concentrations of the PROTAC over the immobilized POI (if possible) or use a solution-based affinity measurement.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase.

-

The resulting sensorgrams will reflect the formation of the ternary complex.

-

-

Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Caption: Logical relationship of linker properties.

Conclusion

This compound represents a valuable and versatile tool in the design and development of PROTACs. Its PEG4 spacer offers a favorable balance of solubility, flexibility, and length for promoting the formation of a stable and productive ternary complex. The terminal hydrazide functionality facilitates a straightforward and efficient synthetic route via hydrazone ligation, while the desthiobiotin tag provides a useful handle for purification and detection. The systematic evaluation of PROTACs synthesized with this linker, using the detailed experimental protocols provided in this guide, will enable researchers to rationally design and optimize novel protein degraders for therapeutic applications.

An In-depth Guide to Hydrazide Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydrazide chemistry, a cornerstone of modern bioconjugation. It details the core principles, reaction kinetics, and applications, with a focus on providing actionable data and protocols for laboratory professionals.

Core Principles of Hydrazide Chemistry

Hydrazide chemistry is a powerful tool for covalently linking molecules to biomolecules such as proteins, glycoproteins, and nucleic acids. The fundamental reaction involves the condensation of a hydrazide (R-C(=O)NHNH₂) with an aldehyde (R'-CHO) or, less commonly, a ketone, to form a hydrazone bond (R-C(=O)NHN=CHR').[1][2] This reaction is highly chemoselective, meaning it proceeds efficiently in the complex environment of biological samples with minimal side reactions.[3]

1.1 The Hydrazone Formation Reaction

The reaction is an equilibrium process that is typically performed in aqueous buffers, ideally at a slightly acidic pH (4.5-6.0) to facilitate the dehydration step required for imine formation.[2][4] While the bond is covalent, its reversibility is a key feature; hydrazones are generally stable at neutral physiological pH (~7.4) but are susceptible to hydrolysis under more acidic conditions (pH < 6.0).[5][6] This pH-dependent stability is a critical feature exploited in drug delivery systems for targeted release in acidic cellular compartments like endosomes or the tumor microenvironment.[7][8]

1.2 Aniline (B41778) Catalysis for Enhanced Kinetics

A significant advancement in hydrazone ligation is the use of nucleophilic catalysts, most notably aniline, to accelerate the reaction rate.[3][9] Aniline works by first reacting with the aldehyde to form a highly reactive protonated Schiff base intermediate. This intermediate is then readily displaced by the hydrazide nucleophile, significantly speeding up the overall rate of hydrazone formation.[2] The use of an aniline catalyst allows for efficient conjugations at neutral pH and at lower reactant concentrations, which is often necessary when working with sensitive biomolecules.[10][11] Reaction rate constants can be increased from 10¹ M⁻¹s⁻¹ to over 10³ M⁻¹s⁻¹ with the addition of aniline.[12]

1.3 Stabilization via Reduction

For applications requiring a permanent, non-reversible linkage, the hydrazone bond can be reduced to a stable secondary amine (hydrazide) linkage. This is typically achieved using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[1][13] This reduction step renders the linkage resistant to hydrolysis across a wide pH range.

Quantitative Data for Hydrazone Ligations

The efficiency and stability of hydrazone bioconjugates are quantifiable metrics crucial for designing and optimizing experiments.

Table 1: Reaction Kinetics of Hydrazone Formation

This table summarizes second-order rate constants (k₁) for model hydrazone formation reactions, highlighting the significant rate enhancement provided by aniline catalysis.

| Hydrazide Reactant | Aldehyde Reactant | pH | Catalyst (Aniline) | Rate Constant (k₁) M⁻¹s⁻¹ | Reference(s) |

| 6-Hydrazinopyridyl-Peptide | Benzaldehyde | 4.5 | None | 3.0 ± 0.3 | [10][11] |

| 6-Hydrazinopyridyl-Peptide | Benzaldehyde | 7.0 | 100 mM | > 200 | [10] |

| Acylhydrazide-Peptide | Glyoxylyl-Peptide | 5.7 | None | ~0.02 | [3] |

| Acylhydrazide-Peptide | Glyoxylyl-Peptide | 5.7 | 10 mM | ~1.0 | [3] |

Table 2: Hydrolytic Stability of Hydrazone and Related Linkages

This table provides a comparative overview of the stability of various hydrazone linkages under different pH conditions, expressed as the reaction half-life (t½). Note the marked decrease in stability under acidic conditions.

| Linkage Type | pH (pD) 5.0 | pH (pD) 7.0 | pH (pD) 9.0 | Reference(s) |

| Alkyl Hydrazone | 0.2 hours | 12 hours | > 1 week | [6][14] |

| Acyl Hydrazone | 1.1 hours | 240 hours (>1 week) | > 1 month | [6][14] |

| Semicarbazone | 0.6 hours | 100 hours | > 1 month | [6][14] |

| Oxime (for comparison) | 130 hours (>5 days) | > 1 year | > 1 year | [14][15] |

Visualizing Key Processes and Workflows

Diagrams generated using Graphviz provide clear visual representations of the chemical reactions and experimental procedures central to hydrazide bioconjugation.

Caption: General scheme of reversible hydrazone bond formation.

Caption: Aniline catalysis pathway for hydrazone formation.

Caption: Experimental workflow for site-specific antibody labeling.

Caption: Logic of pH-dependent drug release from an ADC.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common bioconjugation procedures using hydrazide chemistry.

4.1 Protocol 1: Site-Specific Labeling of an Antibody via Glycan Oxidation

This protocol describes the site-specific conjugation of a hydrazide-functionalized molecule (e.g., a fluorescent dye or drug) to the carbohydrate moieties of an antibody, preserving the antigen-binding site.[16][17][18]

Materials:

-

Antibody (IgG type)

-

Hydrazide-functionalized payload (e.g., dye, drug, biotin)

-

Sodium meta-periodate (NaIO₄)

-

0.1 M Sodium Acetate Buffer, pH 5.5

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Desalting column (e.g., Sephadex G-25)

-

Ethylene (B1197577) glycol (for quenching)

Methodology:

-

Antibody Preparation:

-

Buffer exchange the antibody into 0.1 M Sodium Acetate Buffer (pH 5.5).

-

Adjust the final antibody concentration to 2-5 mg/mL.

-

-

Generation of Aldehyde Groups:

-

Prepare a fresh 20 mM solution of NaIO₄ in 0.1 M Sodium Acetate Buffer, protected from light.[17]

-

Add the NaIO₄ solution to the antibody solution to a final periodate concentration of 1-10 mM.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.

-

-

Quenching and Purification:

-

Stop the oxidation reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

-

Immediately purify the oxidized antibody using a desalting column pre-equilibrated with PBS (pH 7.4) to remove excess periodate and byproducts.

-

-

Hydrazone Conjugation:

-

Dissolve the hydrazide-functionalized payload in anhydrous DMSO to a concentration of 10-50 mM.

-

Add the hydrazide solution to the purified, oxidized antibody solution. A 20 to 50-fold molar excess of the hydrazide payload over the antibody is a typical starting point.[17]

-

Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light. For aniline-catalyzed reactions, add aniline to a final concentration of 10-100 mM.[10]

-

-

Final Purification:

-

Remove unreacted hydrazide payload by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Storage:

-

Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.[17]

-

4.2 Protocol 2: Reductive Amination for Hydrazone Bond Stabilization

This procedure should be performed after the conjugation step (Step 4 in Protocol 1) but before the final purification. It creates a highly stable, irreversible linkage.[1]

Materials:

-

Hydrazone-linked conjugate from Protocol 1

-

Sodium cyanoborohydride (NaBH₃CN)

-

Reaction buffer from conjugation (e.g., PBS, pH 7.4)

Methodology:

-

Prepare Reducing Agent:

-

Prepare a fresh stock solution of NaBH₃CN (e.g., 1 M in water). Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions.

-

-

Reduction Reaction:

-

To the hydrazone conjugation reaction mixture, add the NaBH₃CN stock solution to a final concentration of 50-100 mM.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Proceed immediately to the final purification step (Step 5 in Protocol 1) to remove the reducing agent and other small molecules from the stabilized conjugate.

-

References

- 1. Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. interchim.fr [interchim.fr]

- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Site-Specific Labeling of Glycoproteins with Hydrazide-PEG4-Desthiobiotin

Introduction

The selective modification of glycoproteins is a critical technique in glycobiology, diagnostics, and therapeutic development. Labeling the glycan moieties of a glycoprotein (B1211001) offers a distinct advantage as it allows for conjugation away from the protein's active or binding sites, thereby preserving its biological function.[1][2] This protocol details a robust method for the site-specific labeling of glycoproteins using Hydrazide-PEG4-Desthiobiotin. The process involves the mild oxidation of cis-diol groups within the carbohydrate residues to generate reactive aldehyde groups, followed by their specific reaction with a hydrazide-functionalized desthiobiotin reagent to form a stable hydrazone bond.[1][3]

Desthiobiotin provides a strong but reversible interaction with streptavidin, allowing for gentle elution of the labeled glycoprotein under native conditions, a significant advantage over the nearly irreversible biotin-streptavidin bond.[4][5] The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer reduces potential steric hindrance, enhances water solubility, and minimizes aggregation of the labeled protein.[6]

Principle of the Method

The labeling strategy is a two-step process:

-

Oxidation: Sodium meta-periodate (NaIO₄) is used to mildly oxidize the cis-diol groups present in the sugar residues of the glycoprotein, particularly sialic acids, to create aldehyde groups.[1][2][7] The reaction conditions can be controlled to achieve selective oxidation. For instance, a low concentration of sodium periodate (B1199274) (e.g., 1 mM) preferentially oxidizes sialic acid residues.[2][8]

-

Hydrazide Ligation: The newly formed aldehyde groups react specifically with the hydrazide moiety of this compound in a slightly acidic to neutral pH range to form a stable hydrazone linkage.[6][9]